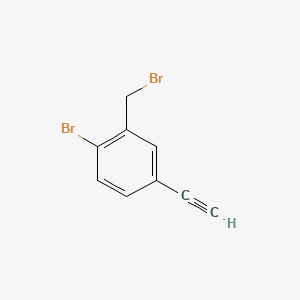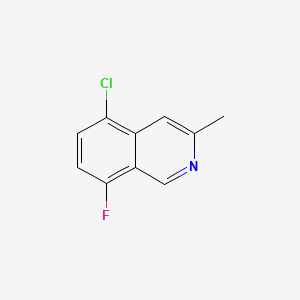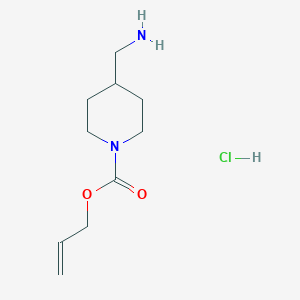
5-Acetyl-3-bromo-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the bromination of 5-acetyl-2H-pyran-2-one using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Multicomponent Reactions (MCRs): MCRs are efficient methods for synthesizing pyran derivatives. One such approach involves the reaction of 2H-pyran-2-one with acetyl chloride and bromine in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 5-Acetyl-3-bromo-2H-pyran-2-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Bromine in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-), polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Acetyl-3-bromo-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes, such as in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 5-Acetyl-3-bromo-2H-pyran-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease processes.
Inflammation: Modulates pathways like NF-κB and MAPK.
Vergleich Mit ähnlichen Verbindungen
5-Acetyl-2H-pyran-2-one: Lacks the bromine atom.
3-Bromo-2H-pyran-2-one: Lacks the acetyl group.
5-Acetyl-3-chloro-2H-pyran-2-one: Similar structure but with chlorine instead of bromine.
Uniqueness: 5-Acetyl-3-bromo-2H-pyran-2-one is unique due to the presence of both the acetyl group and the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Eigenschaften
Molekularformel |
C7H5BrO3 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
5-acetyl-3-bromopyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3 |
InChI-Schlüssel |
XMGAKXBCZNPFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=COC(=O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)






![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)



![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
